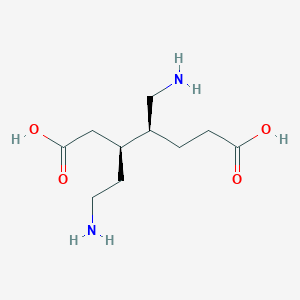
Pantoyl adenylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pantoyl adenylate is an intermediate compound formed during the biosynthesis of pantothenate (vitamin B5). It is produced by the enzyme pantothenate synthetase, which catalyzes the ATP-dependent condensation of D-pantoate and β-alanine. This compound plays a crucial role in the biosynthesis of coenzyme A and the acyl carrier protein, both of which are essential for cell growth and various biosynthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantoyl adenylate is synthesized through the enzymatic reaction catalyzed by pantothenate synthetase. The reaction involves the condensation of D-pantoate and β-alanine in the presence of ATP, resulting in the formation of this compound and pyrophosphate. The reaction is Mg²⁺-dependent and occurs in two sequential steps: the formation of this compound followed by the nucleophilic attack of β-alanine on the activated carbonyl group .
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant microorganisms engineered to overexpress pantothenate synthetase. These microorganisms are cultured under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Pantoyl adenylate primarily undergoes nucleophilic substitution reactions. The activated carbonyl group in this compound is susceptible to nucleophilic attack, leading to the formation of various derivatives .
Common Reagents and Conditions:
Nucleophiles: β-alanine, amines, and other nucleophilic compounds.
Conditions: The reactions typically occur under mild conditions in the presence of ATP and Mg²⁺.
Major Products: The major product formed from the reaction of this compound with β-alanine is pantothenate (vitamin B5). Other derivatives can be formed depending on the nucleophile used .
Scientific Research Applications
Pantoyl adenylate has several scientific research applications, including:
Mechanism of Action
Pantoyl adenylate exerts its effects through its role as an intermediate in the biosynthesis of pantothenate. The enzyme pantothenate synthetase catalyzes the formation of this compound from D-pantoate and β-alanine in an ATP-dependent reaction. The this compound intermediate then undergoes nucleophilic attack by β-alanine to form pantothenate. This process is crucial for the biosynthesis of coenzyme A and the acyl carrier protein, which are involved in various metabolic pathways .
Comparison with Similar Compounds
Pantoyl adenylate is similar to other acyl adenylate intermediates, such as aminoacyl adenylates, which are formed during the synthesis of aminoacyl-tRNA. this compound is unique in its role in the biosynthesis of pantothenate. Other similar compounds include:
Aminoacyl adenylates: Intermediates in the synthesis of aminoacyl-tRNA.
Acyl adenylates: Intermediates in various biosynthetic pathways involving acyl groups.
This compound’s uniqueness lies in its specific role in the biosynthesis of pantothenate, which is essential for the production of coenzyme A and the acyl carrier protein .
Properties
Molecular Formula |
C16H24N5O10P |
|---|---|
Molecular Weight |
477.36 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2R)-2,4-dihydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C16H24N5O10P/c1-16(2,4-22)11(25)15(26)31-32(27,28)29-3-7-9(23)10(24)14(30-7)21-6-20-8-12(17)18-5-19-13(8)21/h5-7,9-11,14,22-25H,3-4H2,1-2H3,(H,27,28)(H2,17,18,19)/t7-,9-,10-,11+,14-/m1/s1 |
InChI Key |
GDPVENOGSVMRJL-FSRKKXLISA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[hydroxy-[[(2S,3S,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] [(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777472.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)
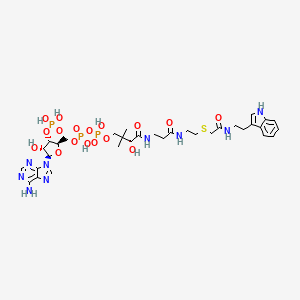
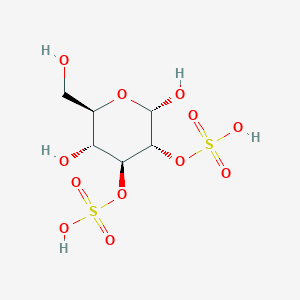
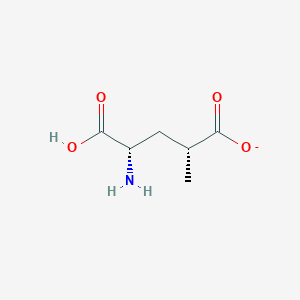
![[(3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B10777499.png)
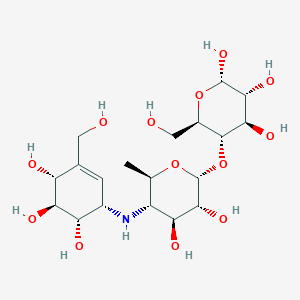
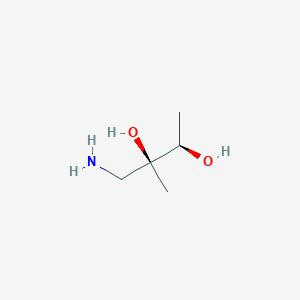
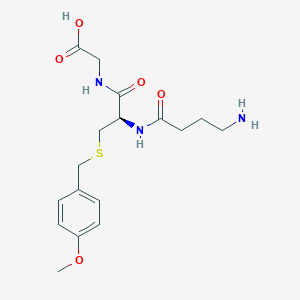
![cis-[4,5-Bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B10777522.png)
![4,6-Dideoxy-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-EN-1-YL]amino}-alpha-D-lyxo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->6)-alpha-L-threo-hexopyranose](/img/structure/B10777528.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-5-[8-(dimethylamino)-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl]-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B10777532.png)
![(2R,3R,4R,5R)-3,4-Dihydroxy-N,N'-bis[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-YL]-2,5-bis(2-phenylethyl)hexanediamide](/img/structure/B10777540.png)
